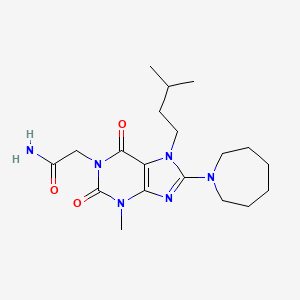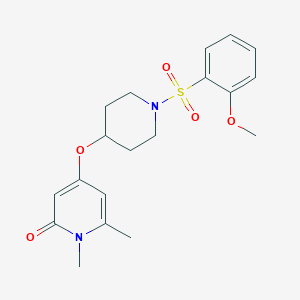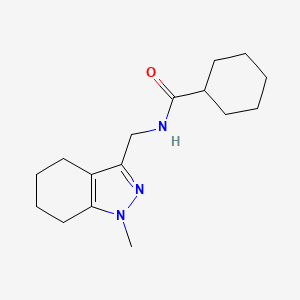
1-(5-Chloro-2-methoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-methoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C21H20ClN3O4S2 and its molecular weight is 477.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Urea and Bis-urea Derivatives in Cancer Research
Research on novel urea and bis-urea derivatives with primaquine and various substituents has demonstrated significant antiproliferative effects against cancer cell lines, including breast carcinoma MCF-7. These compounds show promise due to their selectivity and high activity, making them potential lead compounds in the development of cancer therapeutics (Perković et al., 2016). This study's findings highlight the utility of urea derivatives in synthesizing compounds with targeted biological activities, suggesting a pathway for the development of new cancer treatments.
Green Chemistry and Synthesis of Urea Derivatives
The field of green chemistry has seen the development of methods for synthesizing urea derivatives, contributing to more environmentally friendly chemical processes. For instance, the green synthesis of 4,7-diaryl-2-oxo(thio)-1,2,3,4,5,6,7,8-octahydroquinazoline-5-one derivatives from aromatic aldehydes, 1,3-cyclohexanedione with urea or thiourea, offers advantages like low cost, high yields, and simple workup procedures (Han et al., 2011). This approach underlines the importance of urea derivatives in advancing sustainable chemical synthesis techniques.
Urea/Thiourea-based Quinazolines in Chemical Research
The synthesis of urea and thiourea-based quinazoline derivatives through palladium-catalyzed Suzuki C–C coupling processes demonstrates the compounds' versatility in chemical research (Patel et al., 2015). These compounds, characterized by their structural diversity and potential biological activities, highlight the broad applicability of urea derivatives in medicinal chemistry and drug design.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S2/c1-29-19-9-7-15(22)12-17(19)24-21(26)23-16-8-6-14-4-2-10-25(18(14)13-16)31(27,28)20-5-3-11-30-20/h3,5-9,11-13H,2,4,10H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNDZQHOTGSRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

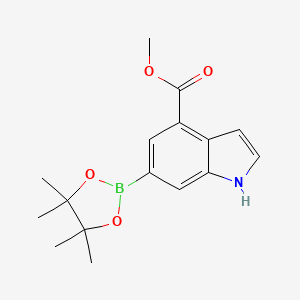
![3-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2759193.png)
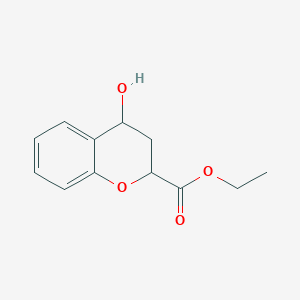
![Ethyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2759197.png)
![1-[(2-Chlorophenyl)methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2759198.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2759199.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2759202.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2759204.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2759208.png)
